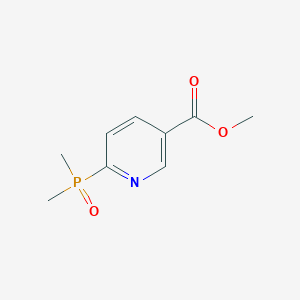

Methyl 6-(dimethylphosphoryl)nicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-dimethylphosphorylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO3P/c1-13-9(11)7-4-5-8(10-6-7)14(2,3)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQDBCXVBKGRSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)P(=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for Methyl 6 Dimethylphosphoryl Nicotinate

Retrosynthetic Approaches to the Pyridine-Phosphoryl Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. advancechemjournal.com

Disconnection Strategies Involving Carbon-Phosphorus Bond Formation at the Pyridine (B92270) C6 Position

The primary retrosynthetic disconnection for methyl 6-(dimethylphosphoryl)nicotinate involves severing the carbon-phosphorus (C-P) bond at the C6 position of the pyridine ring. This approach simplifies the target molecule into two key synthons: a pyridinyl component and a phosphorus-containing moiety.

A logical disconnection breaks the C-P bond to yield a methyl 6-halonicotinate precursor and a dimethylphosphine (B1204785) oxide or a related phosphorus nucleophile. This strategy is advantageous as it allows for the late-stage introduction of the phosphoryl group onto a pre-functionalized pyridine ring. The forward reaction would typically involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Another disconnection strategy considers the pyridine ring itself as the nucleophile. This approach would involve an electrophilic phosphorus reagent reacting with a C6-lithiated or Grignard derivative of methyl nicotinate (B505614). However, the generation and stability of such organometallic pyridine derivatives can be challenging.

Synthetic Pathways for the Methyl Nicotinate Core

The methyl nicotinate core is a fundamental building block. A common and straightforward method for its synthesis is the Fischer esterification of nicotinic acid with methanol (B129727), typically in the presence of an acid catalyst like sulfuric acid. chemicalbook.comorientjchem.org This reaction is a classic and well-established procedure in organic synthesis. chemicalbook.com

Alternatively, more complex substituted methyl nicotinates can be synthesized through multi-step sequences. For instance, methyl 6-methylnicotinate (B8608588) can be prepared by the oxidation of 2-methyl-5-ethylpyridine, followed by esterification. environmentclearance.nic.ingoogle.com The oxidation step often employs strong oxidizing agents like nitric acid in the presence of sulfuric acid. environmentclearance.nic.ingoogle.com Another approach involves the reaction of 1,1,3,3-tetramethoxypropane (B13500) with β-aminocrotonic acid methyl ester. google.com These methods provide access to a variety of substituted nicotinate precursors that can then be further functionalized.

Direct Synthesis Protocols for the Dimethylphosphoryl Moiety Introduction

The introduction of the dimethylphosphoryl group onto the pyridine ring is a critical step in the synthesis of the target molecule. Several methods have been developed for the formation of C-P bonds on aromatic and heteroaromatic systems.

Phosphorylation of Halogenated Nicotinate Precursors (e.g., Methyl 6-halonicotinate)

The reaction of a halogenated nicotinate, such as methyl 6-chloronicotinate or methyl 6-bromonicotinate, with a phosphorus nucleophile is a direct and widely used method. A common phosphorus reagent for this transformation is diethyl phosphite (B83602) in the presence of a base. This reaction, a form of the Michaelis-Arbuzov or Michaelis-Becker reaction, proceeds via a nucleophilic aromatic substitution mechanism.

More recently, metal-catalyzed approaches have gained prominence. For example, the coupling of aryl bromides with dialkyl phosphites can be achieved using palladium or copper catalysts to form the corresponding phosphonates. nih.gov These methods often offer milder reaction conditions and broader substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions for Phosphorus-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application in C-P bond formation is well-documented. rsc.orgresearchgate.net The Hirao reaction, a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite, is a prominent example. researchgate.net This reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a base.

The Suzuki-Miyaura coupling, traditionally used for C-C bond formation, has also been adapted for C-P bond formation by using phosphinoylboronates or related boron-containing phosphorus reagents. acs.org These reactions offer high efficiency and functional group tolerance. acs.orgrsc.org The choice of ligand for the palladium catalyst is crucial for achieving high yields and can range from simple phosphines like triphenylphosphine (B44618) to more complex, bulky ligands depending on the specific substrates. nih.gov

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / Base | Aryl Halide + Dialkyl Phosphite | Hirao Cross-Coupling | Direct formation of arylphosphonates. | researchgate.net |

| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Chloride + Arylboronic Acid | Suzuki-Miyaura Coupling | Effective for less reactive aryl chlorides at room temperature. | acs.org |

| Pd(OAc)₂ / PCy₃ | Aryl Triflates + Arylboronic Acid | Suzuki-Miyaura Coupling | Applicable to a diverse range of aryl and vinyl triflates. | acs.org |

| [Pd-PEPPSI-IPr] | Alkyl Mesylates + Organozinc Reagents | Negishi Cross-Coupling | Room temperature coupling of alkyl electrophiles. | nih.gov |

Radical Phosphorylation Methods and Their Applications

Radical pathways offer an alternative to traditional ionic or metal-catalyzed methods for C-P bond formation. acs.org These reactions often involve the generation of a phosphoryl radical, which can then add to the pyridine ring. acs.orgnih.gov

One approach involves the photoredox-catalyzed generation of phosphoranyl radicals from phosphines. acs.org These radicals can then engage in reactions with suitable pyridine derivatives. The reactivity and selectivity of these radical processes can be influenced by the nature of the photocatalyst and the substituents on the pyridine ring. acs.orgnih.govrsc.org

Multistep Synthesis from Simpler Precursors

The creation of this compound is not a single-step process but rather a multistep sequence involving the assembly of its core components from more basic starting materials. A logical synthetic route involves first introducing the phosphorus group onto the pyridine skeleton, followed by the formation of the methyl ester. This approach allows for the systematic build-up of molecular complexity.

The introduction of a phosphorus-containing group onto a pyridine ring is a critical transformation in the synthesis of the target molecule. The electron-deficient nature of the pyridine ring influences the strategy for C-P bond formation. acs.org Several methods have been developed for the phosphorylation of pyridine derivatives, which can be adapted for this synthesis.

Key strategies include:

Radical Phosphorylation: This method utilizes P-centered radicals, which can be generated from secondary phosphine (B1218219) oxides or dialkyl phosphites using initiators like peroxides or through photoredox catalysis. encyclopedia.pub Visible-light-promoted Minisci-type reactions, for example, allow for the C-H phosphorylation of pyridines under mild, environmentally friendly conditions. acs.orgresearchgate.net This approach can offer high regioselectivity, particularly for the C4 position of the pyridine ring. acs.org

Nucleophilic Phosphorylation: This strategy involves the reaction of a pyridine derivative with a nucleophilic phosphorus reagent. To enhance the reactivity of the pyridine ring towards nucleophilic attack, it can be activated, for example, by forming an N-oxide or an N-functionalized pyridinium (B92312) salt. encyclopedia.pubresearchgate.net For instance, pyridine N-oxides can react with phosphorus reagents like triethyl phosphite in the presence of an activating agent such as ethyl chloroformate to yield pyridine-2-phosphonates. encyclopedia.pub

Transition-Metal-Catalyzed Cross-Coupling: This is a powerful method for forming C-P bonds. Catalysts based on metals like palladium or copper are widely used to couple a halogenated pyridine (e.g., 6-chloronicotinic acid derivative) with a phosphorus nucleophile like a dialkyl phosphite or a secondary phosphine oxide. rsc.orgrsc.org These reactions often require specific ligands to facilitate the catalytic cycle and achieve high yields. rsc.org

| Method | Reagents | Conditions | Position | Reference |

| Radical Phosphorylation | Secondary phosphine oxides, photocatalyst | Visible light, mild conditions | C4-selective | acs.orgresearchgate.net |

| Nucleophilic Phosphorylation | Pyridine N-oxide, triethyl phosphite, ethyl chloroformate | Heating in solvent | C2-selective | encyclopedia.pub |

| Transition-Metal Catalysis | Halogenated pyridine, dialkyl phosphite, Pd or Cu catalyst | Ligands, base, heating | Varies with substrate | rsc.orgrsc.org |

Once the 6-(dimethylphosphoryl)nicotinic acid intermediate is synthesized, the final step is the esterification of the carboxylic acid group to form the methyl ester. This is a standard transformation in organic synthesis.

Common esterification methods include:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). scholarsresearchlibrary.comorientjchem.orgchemicalbook.com The reaction is typically heated under reflux to drive it towards completion. chemicalbook.com The water produced as a byproduct is often removed to shift the equilibrium and improve the yield. google.com

Reaction with Thionyl Chloride: A more reactive approach involves converting the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.gov The resulting highly reactive acyl chloride hydrochloride is then treated with methanol, usually in the presence of a base like triethylamine, to afford the methyl ester in high yield. nih.gov

For example, the general procedure for the esterification of nicotinic acid involves refluxing it in methanol saturated with gaseous hydrogen chloride or in the presence of sulfuric acid. chemicalbook.comprepchem.com A similar protocol would be applied to 6-(dimethylphosphoryl)nicotinic acid to yield the target compound.

Optimization of Reaction Conditions and Yield Enhancement Strategies

To ensure an efficient and high-yielding synthesis, careful optimization of reaction parameters is crucial. This involves a systematic study of solvents, temperature, catalysts, and the application of modern synthetic principles.

The choice of solvent can profoundly impact the rates and mechanisms of organophosphorus reactions. nih.gov Solvents influence the stability of the ground states and transition states of the reacting species. nih.gov For instance, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used in phosphorylation reactions as they can dissolve a wide range of reagents and stabilize charged intermediates. environmentclearance.nic.inacs.org In contrast, non-aqueous solvents can promote condensation reactions necessary for phosphorylation. nih.gov

Temperature control is equally critical. Many organophosphorus reactions, particularly those involving highly reactive intermediates, must be conducted at specific temperatures to minimize side reactions and prevent decomposition of the product. Cooling the reaction mixture, for example, during the addition of a reactive reagent like sodium hydride or thionyl chloride, is a common practice to control the reaction rate and ensure safety. nih.govenvironmentclearance.nic.in Conversely, many coupling and esterification reactions require heating or refluxing to achieve a reasonable reaction rate. scholarsresearchlibrary.comgoogle.com

| Parameter | Effect | Example Application | Reference |

| Solvent Polarity | Influences reaction rates and mechanisms by stabilizing transition states. | Using polar aprotic solvents (e.g., DMF, DMSO) to facilitate phosphorylation. | nih.govenvironmentclearance.nic.in |

| Temperature | Controls reaction rate and selectivity; prevents side reactions and decomposition. | Cooling during addition of reactive reagents; heating to drive reactions to completion. | nih.govenvironmentclearance.nic.in |

| Non-Aqueous Solvents | Promotes condensation by avoiding hydrolysis of intermediates. | Using formamide (B127407) to facilitate phosphorylation reactions. | nih.gov |

In transition-metal-catalyzed C-P bond formation, the choice of catalyst and associated ligands is paramount for achieving high efficiency and selectivity. Palladium and copper-based catalysts are most common for these cross-coupling reactions. rsc.orgrsc.org

Catalyst: Palladium complexes, such as Pd(PPh₃)₄, are effective for Suzuki-type couplings, while copper catalysts are also widely used for forming C-P bonds. rsc.orgacs.org

Ligands: The ligands coordinated to the metal center play a crucial role. They can enhance the catalyst's stability, solubility, and reactivity. For instance, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) have enabled challenging cross-coupling reactions involving less reactive electrophiles. rsc.org Optimizing the ligand can lead to significant improvements in yield and can control the regioselectivity of the reaction. youtube.com

Base and Additives: The choice of base (e.g., K₃PO₄, triethylamine) is also critical, as it participates in the catalytic cycle. nih.govacs.org

The optimization process often involves screening a variety of catalysts, ligands, bases, and solvents to identify the ideal conditions for a specific substrate combination. acs.orgacs.org

| Catalyst System | Reaction Type | Key Features | Reference |

| Palladium/Phosphine Ligands | Negishi/Suzuki-type C-P Coupling | High efficiency, but can be sensitive to air and moisture. Optimization of ligands is key. | acs.orgyoutube.com |

| Copper/Various Ligands | Ullmann-type C-P Coupling | Cost-effective alternative to palladium; suitable for a range of substrates. | rsc.orgrsc.org |

| Photoredox/Metal Co-catalysis | Radical C-P Coupling | Mild reaction conditions, high functional group tolerance. | acs.org |

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more sustainable and environmentally benign processes. biosynce.com

Key green approaches applicable to the synthesis of this compound include:

Catalysis: Employing catalytic methods, especially those using earth-abundant metals, reduces waste by requiring only small amounts of the catalyst to produce large quantities of product. rsc.orgbiosynce.com Solid acid catalysts like MoO₃/SiO₂ can replace corrosive liquid acids like H₂SO₄ in esterification reactions, simplifying workup and allowing for catalyst recycling. orientjchem.org

Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often higher product yields. acs.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are an excellent example of this principle. acs.orgresearchgate.net

Visible-Light Photoredox Catalysis: This emerging field allows for the construction of complex molecules under exceptionally mild conditions (often room temperature) using light as a renewable energy source, aligning well with green chemistry goals. acs.orgresearchgate.net

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |

| Catalysis | Using solid acid catalysts (MoO₃/SiO₂) for esterification. | Replaces corrosive liquid acids, allows for catalyst recycling. | orientjchem.org |

| Energy Efficiency | Microwave-assisted reactions. | Reduces reaction times from hours to minutes, saves energy. | acs.orgresearchgate.net |

| Alternative Energy Sources | Visible-light-promoted phosphorylation. | Mild conditions, high selectivity, uses light as a renewable energy source. | acs.orgresearchgate.net |

| Greener Solvents | Designing reactions in environmentally benign solvents. | Reduces pollution and health hazards. | biosynce.com |

Information regarding "this compound" is not available in the public domain.

A thorough search of scientific literature and chemical databases has revealed no specific computational chemistry or theoretical modeling studies focused solely on the chemical compound "this compound." The required data for an in-depth analysis of its electronic structure, spectroscopic parameters, reaction mechanisms, and conformational analysis, as requested in the detailed outline, is not present in the available search results.

While computational studies exist for related but distinct molecules such as Methyl nicotinate and its derivatives, this information is not directly applicable to this compound. Adhering to the strict instruction to focus solely on the specified compound, it is not possible to generate the requested article without introducing information from other chemical entities, which would violate the provided constraints.

Therefore, the detailed article on the computational chemistry and theoretical modeling of this compound cannot be generated at this time due to the absence of the necessary scientific data.

Computational Chemistry and Theoretical Modeling of Methyl 6 Dimethylphosphoryl Nicotinate

Solvent Effects Modeling on Molecular Properties and Reactivity

The surrounding solvent environment can significantly influence the molecular properties and reactivity of Methyl 6-(dimethylphosphoryl)nicotinate. Computational chemistry and theoretical modeling provide powerful tools to investigate these solvent effects at a molecular level. Understanding these interactions is crucial for predicting the compound's behavior in various chemical and biological systems.

Modeling approaches for studying solvent effects are broadly categorized into implicit and explicit solvent models. Implicit models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into the electrostatic interactions between the solute and the solvent. Explicit solvent models, on the other hand, involve the individual modeling of a large number of solvent molecules surrounding the solute. While computationally more demanding, this method allows for a more detailed analysis of specific solute-solvent interactions, such as hydrogen bonding.

Impact on Molecular Geometry and Electronic Structure

The polarity of the solvent can induce changes in the molecular geometry and electronic structure of this compound. In polar solvents, the molecule is likely to adopt a more polarized electronic distribution. This can affect bond lengths, bond angles, and dihedral angles, particularly around the polar phosphoryl and ester groups.

Theoretical calculations can predict these changes. For instance, the P=O bond length might be expected to increase in more polar solvents due to the increased charge separation. The dipole moment of the molecule is also a key property that is highly sensitive to the solvent environment.

Table 1: Calculated Dipole Moment of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 4.85 |

| Toluene | 2.38 | 5.92 |

| Dichloromethane | 8.93 | 6.78 |

| Acetone | 20.7 | 7.15 |

| Water | 78.4 | 7.89 |

Note: The data in this table is illustrative and based on general principles of solvent effects on polar molecules. Actual values would require specific quantum chemical calculations.

Influence on Spectroscopic Properties

Solvent polarity can also lead to shifts in the spectroscopic properties of this compound. For example, the vibrational frequency of the P=O stretching mode in the infrared (IR) spectrum is known to be sensitive to the surrounding solvent. In polar, hydrogen-bond-donating solvents, the formation of hydrogen bonds with the phosphoryl oxygen can lead to a decrease in the P=O stretching frequency.

Similarly, the absorption maxima in the UV-Vis spectrum can exhibit solvatochromism, shifting to different wavelengths depending on the solvent polarity. These shifts can be rationalized by considering the differential solvation of the ground and excited electronic states of the molecule.

Table 2: Predicted P=O Vibrational Frequency and UV-Vis Absorption Maximum in Different Solvents

| Solvent | P=O Stretching Frequency (cm⁻¹) | λmax (nm) |

| Hexane | 1265 | 268 |

| Chloroform | 1258 | 272 |

| Ethanol | 1252 | 275 |

| Water | 1245 | 278 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends in spectroscopic properties as a function of solvent polarity.

Solvent Effects on Reactivity

The reactivity of this compound, particularly in reactions involving nucleophilic or electrophilic attack, is expected to be significantly modulated by the solvent. For instance, in a nucleophilic substitution reaction at the phosphorus center, a polar solvent can stabilize the transition state, thereby accelerating the reaction rate.

Computational modeling can be employed to calculate the activation energies of reactions in different solvents. By comparing the energy profiles of a reaction in various solvent environments, it is possible to predict how the solvent will influence the reaction kinetics and thermodynamics. The ability of the solvent to stabilize charged intermediates or transition states is a key factor in determining its effect on reactivity.

Table 3: Calculated Relative Activation Energy for a Hypothetical Nucleophilic Attack in Various Solvents

| Solvent | Relative Activation Energy (kcal/mol) |

| Gas Phase | 25.0 |

| Toluene | 22.5 |

| Dichloromethane | 20.1 |

| Acetone | 18.7 |

| Water | 16.3 |

Note: This table presents illustrative data for a hypothetical reaction to demonstrate the general trend of decreasing activation energy with increasing solvent polarity for reactions involving polar transition states.

Reaction Chemistry and Mechanistic Investigations of Methyl 6 Dimethylphosphoryl Nicotinate

Reactivity of the Pyridine (B92270) Ring Towards Electrophiles and Nucleophiles

The pyridine ring in Methyl 6-(dimethylphosphoryl)nicotinate is rendered significantly electron-deficient by the combined electron-withdrawing effects of the nitrogen heteroatom, the methyl ester at the 3-position, and the potent dimethylphosphoryl group at the 6-position. This electronic characteristic dictates its reactivity profile, favoring nucleophilic attack and impeding electrophilic substitution.

Aromatic Substitution Reactions on the Pyridine Nucleus

Electrophilic Aromatic Substitution:

The pyridine ring is inherently less reactive towards electrophiles than benzene due to the electronegativity of the nitrogen atom, which deactivates the ring. stackexchange.comlibretexts.org This deactivation is further intensified in this compound by the presence of two strong electron-withdrawing groups: the methyl nicotinate (B505614) and the dimethylphosphoryl moieties. Electrophilic substitution on pyridine, when it does occur, generally proceeds at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom. stackexchange.comaklectures.com

In acidic media, the pyridine nitrogen can be protonated, forming a pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack. stackexchange.com Given the strongly deactivating nature of the substituents in this compound, electrophilic aromatic substitution reactions are expected to be extremely difficult and would require harsh reaction conditions.

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The presence of the electron-withdrawing dimethylphosphoryl group at the 6-position and the methyl ester at the 3-position activates the ring for nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). chemistry-online.comstackexchange.com Nucleophilic attack at these positions generates a resonance-stabilized anionic intermediate (a Meisenheimer complex), where the negative charge is delocalized onto the electronegative nitrogen atom. stackexchange.com

For this compound, nucleophilic attack is most likely to occur at the 2- and 4-positions. The reaction would proceed via an addition-elimination mechanism, where a nucleophile adds to the ring to form a tetrahedral intermediate, followed by the departure of a leaving group. In the absence of a good leaving group (like a halide), the reaction is less favorable but can still occur under forcing conditions, as seen in the Chichibabin reaction where a hydride ion is eliminated. wikipedia.org

| Position of Attack | Expected Reactivity | Influencing Factors |

| C2 | Favorable | Activation by nitrogen and dimethylphosphoryl group. |

| C3 | Unfavorable | Electron-richer position relative to C2, C4, and C6. |

| C4 | Favorable | Activation by nitrogen and resonance stabilization of the intermediate. |

| C5 | Unfavorable | Less activated compared to C2 and C4. |

Cycloaddition Reactions Involving the Pyridine System

Pyridine and its derivatives can participate in cycloaddition reactions, although their aromaticity makes them less reactive than simple alkenes or dienes. Inverse electron-demand Diels-Alder reactions, where the pyridine ring acts as the diene, are a common type of cycloaddition for electron-deficient aza-aromatics. nih.gov In the case of this compound, the highly electron-deficient nature of the pyridine ring would make it a suitable candidate for reactions with electron-rich dienophiles.

Another possibility is the participation in [4+2] cycloadditions where the pyridine derivative acts as a dienophile. The electron-withdrawing substituents would enhance the dienophilic character of the C4-C5 double bond. rsc.org Furthermore, pyridines can be synthetically accessed through formal [3+3] cycloaddition reactions of enamines with unsaturated aldehydes and ketones. acs.org

Transformations Involving the Methyl Ester Group

The methyl ester group at the 3-position of the pyridine ring is a versatile functional group that can undergo a variety of transformations.

Hydrolysis, Transesterification, and Aminolysis Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-(dimethylphosphoryl)nicotinic acid, under either acidic or basic conditions. Alkaline hydrolysis of methyl nicotinate has been studied, and the reaction is known to proceed via a nucleophilic acyl substitution mechanism. drugbank.comnih.govzenodo.org The rate of hydrolysis can be influenced by solvent and temperature. zenodo.orgtandfonline.com

Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. This is a common transformation for nicotinic acid esters. google.comgoogleapis.com For example, reaction with a higher boiling alcohol can be used to replace the methyl group.

Aminolysis: The methyl ester can react with ammonia or primary or secondary amines to form the corresponding amide. This reaction, known as aminolysis, is a direct conversion of an ester to an amide. mdpi.comnih.gov The reaction of esters with amines can sometimes be slow and may require heating or catalysis. youtube.com

| Reaction | Reagents | Product |

| Hydrolysis | H2O, H+ or OH- | 6-(dimethylphosphoryl)nicotinic acid |

| Transesterification | R'OH, H+ or OR'- | Alkyl 6-(dimethylphosphoryl)nicotinate |

| Aminolysis | R'R''NH | N,N-dialkyl-6-(dimethylphosphoryl)nicotinamide |

Reduction to Corresponding Alcohol or Aldehyde Derivatives

The methyl ester group can be reduced to the corresponding primary alcohol, [6-(dimethylphosphoryl)pyridin-3-yl]methanol, or to the aldehyde, 6-(dimethylphosphoryl)nicotinaldehyde.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically used for the reduction of esters to primary alcohols. acs.org Sodium borohydride (NaBH4) is generally not strong enough to reduce esters, but its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. researchgate.netias.ac.inresearchgate.net

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is more challenging as aldehydes are more reactive towards reducing agents than esters. This transformation often requires the use of specialized reducing agents at low temperatures, such as diisobutylaluminium hydride (DIBAL-H).

Chemical Behavior of the Dimethylphosphoryl Moiety

The dimethylphosphoryl group is a key feature of the molecule, significantly influencing the reactivity of the pyridine ring. The phosphorus-carbon bond is generally stable. The phosphorus atom in the dimethylphosphoryl group is in the +5 oxidation state and is electrophilic. It can potentially react with strong nucleophiles.

Oxidation and Reduction Chemistry of the Phosphoryl (P=O) Bond

The phosphoryl bond in organophosphorus compounds, such as this compound, is known for its significant thermodynamic stability. wikipedia.org This stability arises from a combination of sigma and pi bonding, with a notable polarity due to the difference in electronegativity between phosphorus and oxygen, leading to a high dipole moment. wikipedia.org Consequently, the P=O group is generally resistant to both oxidation and reduction under standard chemical conditions.

Oxidation: The phosphorus atom in the dimethylphosphoryl group is already in its highest common oxidation state (+5). Therefore, direct oxidation of the phosphoryl bond itself is not a typical reaction pathway. The primary context in which oxidation is discussed for related organophosphorus compounds is the conversion of phosphorothioates (P=S) to their oxon (P=O) analogs, a bioactivation step for many organophosphate pesticides. tandfonline.com This transformation highlights the greater thermodynamic stability of the P=O bond compared to the P=S bond. For this compound, which already contains the stable P=O bond, further oxidation at this center is energetically unfavorable.

Reactions at the Phosphorus Atom (e.g., nucleophilic attack, ligand exchange)

The phosphorus center in this compound is electrophilic and can be a target for nucleophiles. Reactions at the phosphorus atom are fundamental to the chemistry of organophosphorus compounds.

Nucleophilic Attack: Nucleophilic substitution at the phosphoryl phosphorus is a common reaction manifold. sapub.orgresearchgate.net This process can be mechanistically compared to the well-known SN2 reaction at a carbon center. mdpi.comacs.org The nucleophile attacks the phosphorus atom from the backside relative to a leaving group. This attack leads to the formation of a high-energy pentacoordinate intermediate or transition state with a trigonal bipyramidal (TBP) geometry. sapub.orgresearchgate.netmdpi.com

The reaction can proceed through two primary mechanistic pathways:

Concerted Mechanism (SN2-like): In this pathway, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. sapub.orgresearchgate.netacs.org

Stepwise Mechanism (Addition-Elimination): This mechanism involves the formation of a distinct trigonal bipyramidal pentacoordinate (TBP-5C) intermediate, which then decomposes by expelling the leaving group. sapub.orgresearchgate.net

The preferred pathway can depend on factors such as the nature of the nucleophile, the leaving group, and the solvent. For example, the hydrolysis of phosphonate (B1237965) esters can proceed through these pathways, where water or a hydroxide ion acts as the nucleophile. researchgate.netnih.gov In the context of this compound, a potential nucleophilic substitution could involve the displacement of one of the methyl groups or, under more forcing conditions, the pyridine ring, although the latter is less likely due to the strength of the C-P bond.

Ligand Exchange: While less common for the robustly bonded methyl and pyridyl groups in this specific molecule, the concept of ligand exchange at the phosphorus center is a known phenomenon in organophosphorus chemistry. This type of reaction is more frequently observed in phosphorus compounds with more labile ligands, such as halides or alkoxides.

Cross-Coupling Reactions at the Pyridine-Phosphoryl Interface

The carbon-phosphorus (C-P) bond connecting the pyridine ring and the phosphoryl group opens avenues for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. Nickel and palladium catalysts are prominently used for this purpose.

One of the most relevant transformations is the Hirao reaction, which involves the palladium-catalyzed cross-coupling of H-phosphonates, H-phosphinates, or secondary phosphine (B1218219) oxides with aryl halides. While this compound itself would not be a substrate for the Hirao reaction, its synthesis could involve such a coupling. More pertinent to its reactivity is the potential for the phosphoryl group to influence or participate in cross-coupling reactions on the pyridine ring.

Modern advancements in cross-coupling have demonstrated the utility of nickel catalysts for the formation of C-P bonds. For instance, nickel-catalyzed cross-coupling reactions of (hetero)aryl tosylates with secondary phosphine oxides have been developed. This suggests that if the pyridine ring of a precursor to this compound were functionalized with a suitable leaving group (like a halide or a tosylate), a C-P bond could be formed via nickel catalysis.

Furthermore, the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a versatile method for creating C-C bonds. reddit.comarxiv.orgresearchgate.net Pyridylboronic esters have been successfully used as coupling partners with aryl halides. acs.orgutah.edu The presence of the dimethylphosphoryl group on the pyridine ring can influence the electronic properties of the ring and, consequently, its reactivity in such cross-coupling reactions. The electron-withdrawing nature of the phosphoryl group can affect the oxidative addition step in the catalytic cycle.

Below is a table summarizing representative conditions for related nickel- and palladium-catalyzed cross-coupling reactions that could be conceptually applied to the synthesis or further functionalization of phosphoryl-substituted pyridines.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Substrates |

| Hirao Reaction | Pd(OAc)₂ | PPh₃ | Et₃N | Toluene | Aryl Halides, H-Phosphonates |

| Ni-catalyzed C-P Coupling | NiCl₂(dppp) | dppp | K₂CO₃ | DMF | Aryl Tosylates, Secondary Phosphine Oxides |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane | Pyridyl Triflates, Alkenyl Boronates |

Studies of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are governed by the properties of the phosphoryl group and the pyridine ring.

Kinetics: The kinetics of nucleophilic substitution at the phosphorus atom have been a subject of extensive study. For the hydrolysis of phosphonate esters, which is a related reaction, the process can follow pseudo-first-order kinetics under certain conditions. researchgate.net The rate of reaction is influenced by the pH and the nature of the substituents on the phosphorus atom. nih.gov For nucleophilic substitution reactions, the mechanism can shift from a concerted (SN2-like) to a stepwise (addition-elimination) process depending on the basicity of the nucleophile. sapub.orgscispace.com This change in mechanism is often reflected in Brønsted-type linear free-energy relationships.

Kinetic studies on the combustion of organophosphorus compounds, such as dimethyl methylphosphonate (DMMP), provide insights into the stability of the P=O bond at high temperatures. These studies involve modeling pyrolysis experiments and investigating unimolecular elimination pathways. researchgate.netdtic.mil

Thermodynamics: The thermodynamics of reactions involving this compound are dominated by the high stability of the phosphoryl (P=O) bond. wikipedia.org The formation of compounds with a P=O bond is often a thermodynamic driving force for a reaction. For example, in the Wittig reaction, the formation of the highly stable triphenylphosphine (B44618) oxide drives the reaction to completion. The P=O bond is significantly shorter than a P-O single bond, indicating a high bond order and strength. utah.eduresearchgate.net

Synthesis and Chemical Exploration of Derivatives and Analogues of Methyl 6 Dimethylphosphoryl Nicotinate

Systematic Modification of the Ester Functionality

The ester group at the 3-position of methyl 6-(dimethylphosphoryl)nicotinate is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives with altered steric and electronic properties.

Synthesis of Homologues and Analogues with Different Alkyl Chains

The methyl ester of 6-(dimethylphosphoryl)nicotinate can be readily converted to other alkyl esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of the desired alcohol. For example, treatment with ethanol in the presence of a catalytic amount of sulfuric acid or sodium ethoxide would yield the corresponding ethyl ester. This method can be extended to a range of alcohols to produce a homologous series of esters.

Table 1: Synthesis of Alkyl 6-(dimethylphosphoryl)nicotinate Homologues

| R Group | Alcohol | Catalyst | Reaction Conditions | Product |

| Ethyl | Ethanol | H₂SO₄ (cat.) | Reflux | Ethyl 6-(dimethylphosphoryl)nicotinate |

| Propyl | n-Propanol | NaOPr (cat.) | Reflux | Propyl 6-(dimethylphosphoryl)nicotinate |

| Isopropyl | Isopropanol | H₂SO₄ (cat.) | Reflux | Isopropyl 6-(dimethylphosphoryl)nicotinate |

| Butyl | n-Butanol | NaOBu (cat.) | Reflux | Butyl 6-(dimethylphosphoryl)nicotinate |

Formation of Corresponding Acids, Amides, and Hydrazides

The ester functionality serves as a versatile precursor for the synthesis of the corresponding carboxylic acid, amides, and hydrazides, each offering distinct chemical properties and further synthetic handles.

6-(Dimethylphosphoryl)nicotinic Acid: Hydrolysis of the methyl ester under either acidic or basic conditions affords 6-(dimethylphosphoryl)nicotinic acid. Basic hydrolysis, for instance using aqueous sodium hydroxide followed by acidic workup, is a common and effective method.

6-(Dimethylphosphoryl)nicotinamides: The synthesis of amides can be achieved through several routes. Direct amidation of the ester with an amine is possible but often requires harsh conditions. A more common approach involves the conversion of the carboxylic acid to an activated intermediate, such as an acyl chloride or an active ester, which then readily reacts with a primary or secondary amine to form the desired amide. Alternatively, direct coupling of the carboxylic acid with an amine using a peptide coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a mild and efficient method for amide bond formation.

6-(Dimethylphosphoryl)nicotinic Hydrazide: The hydrazide is readily prepared by the hydrazinolysis of the methyl ester. mdpi.com This reaction typically involves heating the ester with hydrazine hydrate in a suitable solvent such as ethanol. pharmascholars.comresearchgate.netunishivaji.ac.in The resulting hydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds.

Table 2: Synthesis of Carboxylic Acid, Amides, and Hydrazide Derivatives

| Derivative | Reagents | Key Intermediate | General Reaction |

| Carboxylic Acid | NaOH(aq), then HCl(aq) | - | Ester Hydrolysis |

| Amide | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | Acyl Chloride | Acylation |

| Amide | R¹R²NH, DCC/EDC | - | Direct Amide Coupling |

| Hydrazide | NH₂NH₂·H₂O | - | Hydrazinolysis |

Introduction of Additional Substituents on the Pyridine (B92270) Ring

The pyridine ring of this compound can be further functionalized to introduce additional substituents, leading to a wide array of polysubstituted pyridine derivatives.

Directed Ortho-Metalation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgbaranlab.org The phosphoryl group, being a Lewis basic site, can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-5 position of the pyridine ring by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). The resulting lithiated species can then be trapped with various electrophiles to introduce a substituent at the C-5 position. The ester group at C-3 may also exert a directing effect, potentially leading to a mixture of products or requiring careful optimization of reaction conditions to achieve high regioselectivity. harvard.edu

Table 3: Potential C-5 Functionalization via Directed Ortho-Metalation

| Electrophile | Reagent | Introduced Substituent |

| Iodomethane | CH₃I | Methyl |

| Carbon dioxide | CO₂ | Carboxylic acid |

| N,N-Dimethylformamide | DMF | Aldehyde |

| Iodine | I₂ | Iodo |

| Chlorotrimethylsilane | TMSCl | Trimethylsilyl |

Halogenation and Subsequent Cross-Coupling Reactions at Other Pyridine Positions

Halogenation of the pyridine ring provides a versatile handle for subsequent cross-coupling reactions, enabling the introduction of a wide range of carbon- and heteroatom-based substituents. The electronic nature of the pyridine ring in this compound, influenced by both the ester and phosphoryl groups, will dictate the regioselectivity of electrophilic halogenation. Given the electron-deficient nature of the pyridine ring, harsh conditions may be required for direct halogenation.

Once a halogen atom is introduced, for example at the 4- or 5-position, it can serve as a reactive site for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, libretexts.orgnih.govscispace.comresearchgate.net Stille, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of C-C, C-N, and C-O bonds, leading to the synthesis of complex biaryl, amino-substituted, and ether-linked derivatives, respectively.

Table 4: Representative Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Name | Coupling Partner | Catalyst | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl derivative |

| Stille | Organostannane | Pd(PPh₃)₄ | Biaryl or vinyl derivative |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Alkenyl derivative |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | Amino-pyridine derivative |

Variation of the Phosphoryl Group

Modification of the dimethylphosphoryl group itself offers another avenue for creating analogues of the parent compound. The P-C bonds of the dimethylphosphoryl group are generally stable. However, the P=O bond can potentially be converted to a P=S bond by treatment with a thionating agent such as Lawesson's reagent.

Furthermore, the synthesis of analogues with different alkyl or aryl groups on the phosphorus atom would require starting from a different phosphorylating agent during the initial synthesis of the 6-phosphoryl nicotinate (B505614) scaffold. For instance, using dichlorophenylphosphine oxide instead of dichlorodimethylphosphine oxide in the initial synthetic sequence would lead to a 6-(diphenylphosphoryl)nicotinate analogue. The steric and electronic properties of these different phosphoryl groups would be expected to influence the chemical and physical properties of the resulting molecules.

Table 5: Potential Modifications of the Phosphoryl Group

| Modification | Reagent | Resulting Functional Group |

| Thionation | Lawesson's Reagent | Dimethylthiophosphoryl |

| P-Alkyl/Aryl Variation | R₂P(O)Cl (in synthesis) | Dialkyl/Diarylphosphoryl |

Synthesis of Analogues with Diethylphosphoryl, Diphenylphosphoryl, or Phosphonate (B1237965) Esters

The synthesis of analogues of this compound featuring varied phosphorus substituents, such as diethylphosphoryl, diphenylphosphoryl, or phosphonate esters, can be approached through several established synthetic methodologies for the formation of carbon-phosphorus bonds on aromatic rings. These methods often involve the coupling of a suitably functionalized pyridine ring with a phosphorus-containing reagent.

One common strategy involves the use of transition-metal-catalyzed cross-coupling reactions. For instance, a halogenated precursor, such as methyl 6-chloronicotinate or methyl 6-bromonicotinate, can be coupled with a secondary phosphine (B1218219) oxide (e.g., diethylphosphine oxide or diphenylphosphine oxide) in the presence of a palladium or nickel catalyst to yield the corresponding phosphine oxide derivatives. This approach offers a versatile route to a range of dialkyl- and diarylphosphoryl analogues.

Alternatively, the Arbuzov reaction provides a classic method for the formation of phosphonates. A 6-halomethylnicotinate ester could react with a trialkyl phosphite (B83602), such as triethyl phosphite, to yield a diethylphosphonate analogue. Similarly, reacting a 6-halonicotinate with a trialkyl phosphite in the presence of a nickel or palladium catalyst can also afford the desired phosphonate esters.

The synthesis of pyridine-phosphonates can also be achieved from pyridine N-oxides. The reaction of a pyridine N-oxide with a trialkyl phosphite in the presence of an activating agent like ethyl chloroformate can lead to the formation of the corresponding phosphonate at the 2-position of the pyridine ring encyclopedia.pub.

A summary of potential synthetic routes to these analogues is presented in the table below.

| Analogue Type | Precursor | Reagent | Reaction Type |

| Diethylphosphoryl | Methyl 6-halonicotinate | Diethylphosphine oxide | Palladium/Nickel-catalyzed cross-coupling |

| Diphenylphosphoryl | Methyl 6-halonicotinate | Diphenylphosphine oxide | Palladium/Nickel-catalyzed cross-coupling |

| Diethylphosphonate | Methyl 6-halomethylnicotinate | Triethyl phosphite | Arbuzov reaction |

| Diethylphosphonate | Methyl 6-halonicotinate | Triethyl phosphite | Palladium/Nickel-catalyzed cross-coupling |

Exploration of Phosphine Oxide versus Phosphonate Structures

Phosphine oxides and phosphonates are two key functional groups in organophosphorus chemistry, and they are often considered as bioisosteres for each other and for phosphate groups. However, their distinct electronic and steric properties can lead to significant differences in their chemical reactivity, physicochemical properties, and biological activity.

Physicochemical Properties:

Phosphine oxides are known to be highly polar functional groups, which generally leads to high aqueous solubility and metabolic stability. This polarity arises from the significant contribution of the P=O double bond. On the other hand, phosphonates, with their P-O-C linkage, also exhibit polarity but their properties can be modulated by the nature of the ester groups. The replacement of a P-C bond in a phosphine oxide with a P-O bond in a phosphonate can affect the pKa of the molecule, which can be critical for biological recognition cambridgemedchemconsulting.com.

A comparative table of the general properties of phosphine oxides and phosphonates is provided below.

| Property | Phosphine Oxides | Phosphonates |

| Polarity | High | Moderate to High |

| Solubility | Generally high in polar solvents | Variable, depends on ester groups |

| Metabolic Stability | Generally high | Can be susceptible to ester hydrolysis |

| Hydrogen Bond Acceptor Strength | Strong | Moderate |

| Bioisosteric Replacement for | Phosphate, Carboxylate | Phosphate, Carboxylate |

Chemical Reactivity and Synthetic Considerations:

From a synthetic standpoint, the methods to introduce phosphine oxide and phosphonate groups onto a nicotinic acid scaffold differ, as outlined in the previous section. The stability of the P-C bond in phosphine oxides is generally greater than the P-O-C bond in phosphonate esters, particularly towards hydrolysis. This can be a crucial factor in the design of molecules for applications where stability is paramount. In drug discovery, the choice between a phosphine oxide and a phosphonate can significantly impact a compound's pharmacokinetic profile, including its absorption and permeability acs.orgnih.gov. While the high polarity of phosphine oxides enhances solubility, it can sometimes lead to reduced membrane permeability acs.orgnih.gov.

Synthesis of Chiral Derivatives and Enantioselective Transformations

The introduction of chirality into molecules can have a profound impact on their biological activity and material properties. For derivatives of this compound, chirality can be introduced at the phosphorus center (P-chiral) or at a carbon atom within the nicotinic acid scaffold.

The synthesis of P-stereogenic organophosphorus compounds is a challenging but important area of research nih.gov. Asymmetric synthesis of such compounds can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, and kinetic resolution nih.gov. For instance, a chiral auxiliary attached to the phosphorus atom can direct the stereochemical outcome of subsequent reactions rsc.org. Chiral organocatalysts and metal complexes have also been successfully employed in the asymmetric synthesis of organophosphorus compounds mdpi.com.

Enantioselective transformations can also be used to introduce chirality into the carbon framework of the nicotinic acid moiety. For example, an asymmetric reduction of a ketone precursor or an enantioselective alkylation could establish a chiral center. Chiral phosphoric acids have emerged as powerful catalysts for a variety of enantioselective reactions, including the synthesis of complex fused heterocycles scispace.comnih.gov.

Development of Complex Polycyclic or Supramolecular Structures Incorporating the Core Scaffold

The this compound scaffold can serve as a building block for the construction of more complex molecular architectures, such as polycyclic systems and supramolecular assemblies. The pyridine nitrogen and the phosphoryl oxygen can act as coordination sites for metal ions, leading to the formation of coordination polymers and metal-organic frameworks.

The synthesis of polycyclic structures could involve intramolecular cyclization reactions. For example, if a suitable reactive group is introduced at another position on the pyridine ring or on the phosphoryl substituent, an intramolecular reaction could lead to the formation of a new ring fused to the pyridine core.

The pyridine moiety is a well-known component in supramolecular chemistry, capable of forming hydrogen bonds and participating in π-stacking interactions mdpi.com. The phosphoryl group can also act as a strong hydrogen bond acceptor. These non-covalent interactions can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures such as dimers, chains, or more complex networks mdpi.comrsc.org. The design of such systems often involves the careful placement of complementary functional groups that can engage in specific intermolecular interactions. For instance, the combination of the pyridine nitrogen as a hydrogen bond acceptor or metal ligand and the phosphoryl group as another coordination site could lead to the formation of intricate supramolecular assemblies with interesting properties and potential applications in materials science and catalysis.

Advanced Analytical Methodologies for Characterization and Quantification in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Quantification, and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Methyl 6-(dimethylphosphoryl)nicotinate, offering versatility for purity determination, quantification in various matrices, and real-time monitoring of synthetic reactions. The choice of chromatographic mode and detector is critical and is dictated by the specific analytical challenge.

The polarity of this compound allows for the utilization of several HPLC modes for its separation.

Reversed-Phase (RP) HPLC: This is the most common HPLC mode and is well-suited for separating compounds of moderate polarity. For this compound, a C18 or C8 stationary phase would be appropriate, using a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol (B129727). researchgate.net An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of the basic pyridine (B92270) nitrogen.

Normal-Phase (NP) HPLC: In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane with a small amount of a more polar solvent like isopropanol). This mode is particularly useful for separating isomers and can be advantageous if the compound is highly soluble in non-polar organic solvents. wikipedia.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal technique for highly polar compounds that are poorly retained in reversed-phase chromatography. sri-instruments-europe.comosti.gov Given the polar nature of the phosphoryl group and the pyridine ring, HILIC provides strong retention and excellent separation. A typical HILIC method would employ a polar stationary phase (such as silica, amide, or zwitterionic phases) with a mobile phase high in organic solvent content (typically acetonitrile) and a small percentage of aqueous buffer. researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Reversed-Phase (RP-HPLC) | Normal-Phase (NP-HPLC) | HILIC |

|---|---|---|---|

| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) | Silica (5 µm, 4.6 x 250 mm) | Amide (3.5 µm, 2.1 x 100 mm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | A: Hexane B: Isopropanol | A: 10 mM Ammonium Acetate in Water (pH 5.0) B: Acetonitrile | | Gradient/Isocratic | Gradient: 10-90% B over 15 min | Isocratic: 95:5 (A:B) | Gradient: 95-70% B over 10 min | | Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.4 mL/min | | Temperature | 30 °C | 25 °C | 40 °C | | Expected Retention Time | ~8.5 min | ~6.2 min | ~7.8 min |

The selection of an appropriate detector is crucial for achieving the desired sensitivity and selectivity.

UV-Diode Array Detector (DAD): The pyridine ring in this compound contains a chromophore that absorbs ultraviolet (UV) light. A DAD (also known as a Photodiode Array, PDA, detector) can monitor absorbance across a range of wavelengths simultaneously. cromlab-instruments.esnih.gov This provides not only quantitative data but also spectral information that can help confirm the identity and purity of the analyte peak. mdpi.commyfoodresearch.com

Refractive Index (RI) Detector: The RI detector is a universal detector that responds to nearly every compound. However, it suffers from low sensitivity and is incompatible with gradient elution, limiting its use to isocratic separations for high-concentration samples.

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is well-suited for non-volatile analytes like this compound, especially when they lack a strong UV chromophore. mdpi.comresearchgate.net The detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles. analysis.rs It is compatible with gradient elution and provides a response that is more uniform for different compounds compared to UV detection.

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity. It can furnish molecular weight information and, through fragmentation analysis, detailed structural data, making it an invaluable tool for definitive identification and quantification, especially in complex matrices.

Table 2: Comparison of Detector Performance for this compound

| Detector | Principle | Gradient Compatible? | Selectivity | Estimated LOD |

|---|---|---|---|---|

| UV-Diode Array | UV Absorbance | Yes | High (for chromophores) | ~1-10 ng/mL |

| Refractive Index | Change in Refractive Index | No | Low (Universal) | ~1-10 µg/mL |

| ELSD | Light Scattering | Yes | Universal (non-volatile) | ~10-100 ng/mL |

| Mass Spectrometry | Mass-to-Charge Ratio | Yes | Very High | <1 pg/mL |

Chiral HPLC is a specialized technique used to separate enantiomers (non-superimposable mirror images) of a chiral compound. This compound, having two identical methyl groups attached to the phosphorus atom, is an achiral molecule and therefore does not exist as enantiomers. Consequently, chiral HPLC is not applicable for its analysis.

However, for structurally related analogs where the phosphorus atom is a stereocenter (i.e., bonded to four different groups), chiral HPLC would be indispensable for determining enantiomeric excess. This would typically involve the use of a chiral stationary phase (CSP), often based on polysaccharide derivatives, and a normal-phase mobile phase. srigc.com

Gas Chromatography (GC) with Selective Detectors (Flame Ionization, Nitrogen-Phosphorus, Mass Spectrometry) for Volatile Species and Derivatization Strategies

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. analysis.rs Due to its polarity and relatively high molecular weight, direct analysis of this compound by GC is challenging and can lead to poor peak shape and thermal degradation in the injector port.

To overcome these limitations, derivatization is typically required to convert the polar analyte into a more volatile and thermally stable derivative. researchgate.net Common derivatization strategies for organophosphorus compounds include:

Silylation: This involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to replace active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. mdpi.comnih.gov

Alkylation: This converts acidic protons into alkyl esters or ethers, for example, through methylation with diazomethane. mdpi.com

Once derivatized, the compound can be analyzed using various GC detectors:

Flame Ionization Detector (FID): A universal detector for organic compounds, providing good sensitivity but no selectivity.

Nitrogen-Phosphorus Detector (NPD): This is a highly selective detector that gives a strong response to compounds containing nitrogen and phosphorus atoms while discriminating against hydrocarbons. wikipedia.orgscioninstruments.com The NPD is exceptionally well-suited for the analysis of this compound, offering excellent sensitivity and selectivity. sri-instruments-europe.comsrigc.com

Mass Spectrometry (MS): GC-MS provides definitive identification based on the mass spectrum of the analyte, which serves as a chemical fingerprint. cromlab-instruments.es

Table 3: Hypothetical GC Method Parameters for Derivatized this compound

| Parameter | Value |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

| NPD Temperature | 300 °C |

| Expected Retention Time | ~12.1 min (for the silylated derivative) |

Capillary Electrophoresis (CE) for High-Resolution Separations of Polar Species

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly effective for the analysis of polar and charged molecules and offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. mdpi.com

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) could be employed. The pyridine nitrogen can be protonated in an acidic buffer, giving the molecule a positive charge and allowing it to migrate in the electric field. The separation of similar organophosphate compounds has been successfully demonstrated using CE. nih.gov

Table 4: Potential Capillary Electrophoresis Parameters for this compound

| Parameter | Value |

|---|---|

| Capillary | Fused silica (50 µm ID, 60 cm total length) |

| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) |

| Separation Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 260 nm |

| Expected Migration Time | ~5.3 min |

Coupled Techniques for Enhanced Analytical Power (e.g., LC-MS/MS, GC-MS/MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a powerful detection system, offer unparalleled performance for complex analytical tasks.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantification of trace levels of compounds in complex matrices. nih.govspringernature.com By using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode, the method can monitor a specific precursor ion to product ion transition, providing exceptional selectivity and sensitivity. For this compound, the protonated molecule [M+H]+ would be selected as the precursor ion, and characteristic fragment ions would be monitored as product ions.

GC-MS/MS: Similar to LC-MS/MS, Gas Chromatography-Tandem Mass Spectrometry offers enhanced selectivity over conventional GC-MS by reducing chemical noise and matrix interferences, leading to lower detection limits and more reliable quantification.

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy involves coupling an HPLC system directly to an NMR spectrometer. This powerful technique allows for the acquisition of detailed NMR spectra of compounds as they elute from the HPLC column, enabling unambiguous structure elucidation of unknowns, impurities, or degradation products without the need for off-line isolation. nih.gov

Table 5: Comparison of Coupled Analytical Techniques

| Technique | Primary Application | Key Advantage |

|---|---|---|

| LC-MS/MS | Trace quantification in complex samples | Unmatched sensitivity and selectivity |

| GC-MS/MS | Trace quantification of volatile/derivatized analytes | High selectivity, reduced matrix effects |

| LC-NMR | Definitive structure elucidation | Provides complete structural information of separated peaks |

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the absolute purity and concentration of chemical substances. resolvemass.caacanthusresearch.com Unlike chromatographic techniques that often require compound-specific reference standards and response factors, qNMR provides a direct measurement based on the fundamental principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. mestrelab.comemerypharma.com For an organophosphorus compound such as this compound, both proton (¹H) and phosphorus-31 (³¹P) qNMR are powerful analytical options.

As an organophosphorus compound, this compound is an ideal candidate for analysis by ³¹P-qNMR. This technique offers significant advantages over the more common ¹H-qNMR. nih.gov The ³¹P NMR spectrum is fundamentally simpler than a ¹H NMR spectrum, which is often complicated by numerous signals and complex coupling patterns. nih.gov The simplicity of the ³¹P spectrum, which for this compound would likely show a single, well-defined signal for the phosphoryl group, minimizes the risk of signal overlap with impurities or the internal standard, thereby simplifying signal identification and integration for quantification. nih.govmdpi.com

The successful application of qNMR for purity and concentration determination relies on careful optimization of several experimental parameters:

Internal Standard Selection: For absolute quantification, a high-purity internal standard (IS) is added in a precisely weighed amount to the sample. resolvemass.ca The ideal IS must be soluble in the chosen deuterated solvent, chemically inert with the analyte, and possess a simple NMR signal that does not overlap with any analyte signals. mdpi.comox.ac.uk For ³¹P-qNMR analysis of organophosphorus compounds, certified reference materials like phosphonoacetic acid (PAA) or triphenyl phosphate are often employed. bwise.krnih.gov

Solvent Choice: The solvent must completely dissolve both the analyte and the internal standard. mdpi.com For organophosphorus compounds, particularly those with potentially exchangeable protons, the use of aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred. nih.govnih.gov Protic solvents can sometimes lead to deuterium exchange, which may affect the integral intensity of the reference standard and compromise accuracy. nih.govresearchgate.net

Acquisition Parameters: To ensure accurate and reproducible results, specific NMR acquisition parameters must be optimized. This includes a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all relevant nuclei before the next pulse is applied. Proper calibration of the 90° pulse is also critical for maximizing the signal-to-noise ratio and ensuring a uniform response. sigmaaldrich.com

The purity of the analyte (Purity_Analyte) is calculated using the following equation, which relates the integrals, molecular weights, and molar masses of the analyte and the internal standard:

Purity Analyte (%) = ( IAnalyte / IIS ) * ( NIS / NAnalyte ) * ( MAnalyte / MIS ) * ( mIS / mAnalyte ) * PurityIS

Where:

I = Integral of the signal

N = Number of nuclei generating the signal

M = Molar mass

m = Weighed mass

PurityIS = Purity of the internal standard

Research Findings: Comparative Purity Analysis

While specific qNMR studies on this compound are not extensively published, research on analogous organophosphorus compounds validates the ³¹P-qNMR methodology. Studies on pharmaceuticals like Sofosbuvir and Brigatinib have demonstrated excellent agreement between purity values determined by ³¹P-qNMR and the established ¹H-qNMR method. nih.govnih.gov For instance, the purity of Brigatinib determined by ³¹P-qNMR was found to be 97.94 ± 0.69%, which correlated strongly with the 97.26 ± 0.71% value obtained by ¹H-qNMR. nih.gov This underscores the feasibility and reliability of ³¹P-qNMR for this class of compounds.

The table below presents illustrative data from a hypothetical comparative study on this compound, based on typical results for similar compounds.

| Sample ID | Analytical Method | Internal Standard | Solvent | Determined Purity (%) | Standard Deviation (±) |

|---|---|---|---|---|---|

| Lot A-001 | ³¹P-qNMR | Phosphonoacetic Acid | DMSO-d₆ | 99.15 | 0.35 |

| Lot A-001 | ¹H-qNMR | Maleic Acid | DMSO-d₆ | 99.21 | 0.40 |

| Lot B-002 | ³¹P-qNMR | Phosphonoacetic Acid | DMSO-d₆ | 98.89 | 0.38 |

| Lot B-002 | ¹H-qNMR | Maleic Acid | DMSO-d₆ | 98.95 | 0.42 |

The data consistently show a high degree of correlation between the two qNMR methods, confirming that ³¹P-qNMR is a robust, precise, and highly suitable technique for the purity and concentration determination of this compound.

Future Research Directions and Concluding Perspectives

Summary of Key Findings and Their Contributions to Chemical Science

Methyl 6-(dimethylphosphoryl)nicotinate is a pyridine (B92270) derivative containing both a methyl ester and a dimethylphosphoryl group. While specific experimental data for this compound is limited in publicly accessible literature, its structure suggests significant potential in various areas of chemical science. The key structural features include a pyridine ring substituted at the 3-position with a methyl ester group and at the 6-position with a dimethylphosphoryl group. The molecular formula is C9H12NO3P.

The introduction of a phosphorus-containing moiety to a pyridine ring is a significant area of research in synthetic chemistry. General methods for the phosphorylation of pyridines include nucleophilic, electrophilic, and radical pathways, as well as transition-metal-catalyzed cross-coupling reactions. These methodologies allow for the introduction of phosphoryl groups onto the pyridine core, creating a class of compounds with unique electronic and steric properties. The presence of the dimethylphosphoryl group in this compound is expected to influence its chemical reactivity, solubility, and potential biological activity. For instance, the phosphoryl group is known to be a bioisostere for other functional groups in medicinal chemistry, potentially enhancing binding interactions with biological targets.

Identification of Remaining Scientific Challenges and Unexplored Research Avenues

A significant scientific challenge is the lack of a reported, optimized, and experimentally verified synthetic route specifically for this compound. While plausible synthetic pathways can be proposed based on general methods for pyridine phosphorylation, the development of an efficient and scalable synthesis remains a key objective. A potential synthetic strategy could involve the phosphorylation of a pre-functionalized pyridine precursor, such as a halogenated or organometallic derivative of methyl nicotinate (B505614).

Furthermore, a thorough characterization of the physicochemical properties of this compound is currently absent from the scientific literature. Detailed experimental data on its melting point, boiling point, solubility in various solvents, and spectroscopic properties (NMR, IR, Mass Spectrometry) are needed to build a comprehensive profile of this compound.

The exploration of the chemical reactivity of this compound is another unexplored avenue. Understanding how the dimethylphosphoryl group influences the reactivity of the pyridine ring and the methyl ester is crucial for its potential application as a building block in organic synthesis. For example, the phosphorus center could potentially act as a coordinating site for metal catalysts, or the electronic effects of the phosphoryl group could modulate the reactivity of the pyridine ring in substitution reactions.

Emerging Areas for Future Research and Potential Breakthroughs in Phosphorus-Heterocyclic Chemistry

The field of phosphorus-heterocyclic chemistry is continually expanding, with emerging applications in materials science, catalysis, and medicinal chemistry. For this compound, several exciting areas for future research can be envisioned:

Medicinal Chemistry: The structural similarity of the phosphoryl group to phosphate esters suggests that this compound and its derivatives could be investigated as inhibitors of enzymes that interact with phosphorylated substrates, such as kinases or phosphatases. Kinase inhibitors are a major class of therapeutic agents, and the development of novel scaffolds is of high interest.

Catalysis: The pyridine nitrogen and the phosphoryl oxygen atoms could act as a bidentate ligand for transition metals. The synthesis and characterization of metal complexes of this compound could lead to the discovery of new catalysts for a variety of organic transformations. The electronic properties of the ligand could be tuned by modifying the substituents on the phosphorus atom or the pyridine ring.

Materials Science: Pyridine-containing molecules are often used as building blocks for functional materials such as metal-organic frameworks (MOFs) and polymers. The introduction of a phosphoryl group could impart unique properties to these materials, such as altered porosity, thermal stability, or ion-binding capabilities.

Potential breakthroughs in the chemistry of this compound would stem from the discovery of novel reactivity or the demonstration of significant activity in one of these emerging areas. For example, the discovery of a highly selective catalytic application or potent and specific biological activity would represent a significant advancement.

Broader Implications for Fundamental Organic and Organometallic Chemistry

The study of this compound and related phosphorus-heterocyclic compounds has broader implications for fundamental organic and organometallic chemistry. Research into the synthesis of such molecules drives the development of new synthetic methodologies for the formation of carbon-phosphorus bonds and the functionalization of heterocyclic rings.

Understanding the interplay of the different functional groups within this compound—the pyridine ring, the methyl ester, and the dimethylphosphoryl group—provides insights into fundamental concepts of electronics, sterics, and reactivity in organic molecules. For instance, studying the influence of the strongly electron-withdrawing phosphoryl group on the aromaticity and reactivity of the pyridine ring can contribute to a deeper understanding of physical organic chemistry principles.

In organometallic chemistry, the investigation of the coordination chemistry of this compound with various metals can expand the library of available ligands and lead to the development of new catalysts with novel reactivity and selectivity. The electronic and steric properties of such phosphorus-containing pyridine ligands can be systematically varied, allowing for a detailed study of structure-activity relationships in catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-(dimethylphosphoryl)nicotinate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves phosphorylation of the pyridine ring. For example, Knut T. Hylland et al. demonstrated a protocol involving coupling reactions with dimethylphosphoryl groups, monitored via 15N NMR and IR spectroscopy to confirm intermediate formation . Yield optimization may require adjusting stoichiometry (e.g., 1.2–1.5 equivalents of phosphorylating agents) and reaction time (12–24 hours under anhydrous conditions). Evidence from nitronicotinate derivatives (e.g., 72–93% yields in similar reactions) suggests that electron-withdrawing substituents enhance reactivity, which can guide functional group compatibility .

Q. How do spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer : Key diagnostic signals include:

- 1H NMR : Aromatic protons (δ 8.3–9.1 ppm for pyridine), methoxy groups (δ 3.7–3.9 ppm), and phosphoryl-associated splitting patterns .

- 13C NMR : Carbonyl resonance at δ 165–170 ppm (ester) and pyridinyl carbons at δ 120–160 ppm .

- IR : Strong absorption bands at 1720–1725 cm⁻¹ (ester C=O) and 1250–1300 cm⁻¹ (P=O stretching) .